6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound characterized by the presence of bromine, trifluoromethyl, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one typically involves the bromination of a suitable benzofuran precursor followed by the introduction of the trifluoromethyl group. One common method involves the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce hydrogenated derivatives.
Scientific Research Applications
6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The bromine atom may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 2-Bromo-4-(trifluoromethyl)pyridine
- 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline
Uniqueness
6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one is unique due to its specific combination of bromine, trifluoromethyl, and benzofuran moieties. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H4BrF3O2 |
---|---|
Molecular Weight |
281.03 g/mol |
IUPAC Name |
6-bromo-4-(trifluoromethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C9H4BrF3O2/c10-4-1-5(9(11,12)13)8-6(14)3-15-7(8)2-4/h1-2H,3H2 |
InChI Key |
LSDRTELTGWYHKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2O1)Br)C(F)(F)F |
Origin of Product |
United States |
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